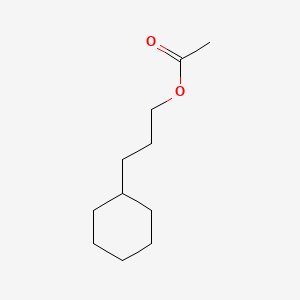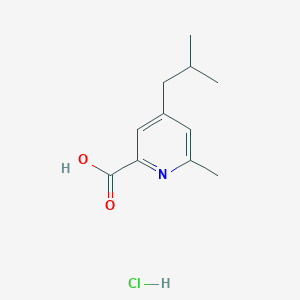
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 4-methyl-2-pyridinecarboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a suitable acid catalyst to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the methyl group at the 4th position.
2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-: Similar core structure but with different functional groups.
Uniqueness: Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the methyl group at the 4th position differentiates it from other similar compounds and influences its interaction with biological targets.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(8(12)13-2)10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
InChIキー |
YSEPUOAZQRSJJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)

![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)




![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)



